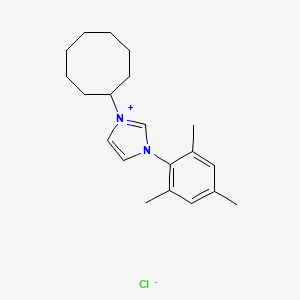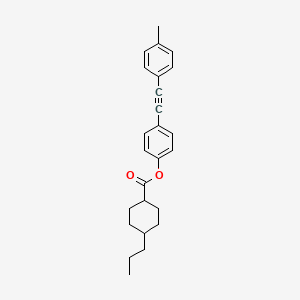
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where p-tolyl iodide reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Cyclohexane Carboxylation: The cyclohexane ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction, using propyl chloride and aluminum chloride as the catalyst.
Esterification: The final step involves the esterification of the carboxylic acid with the ethynyl-substituted aromatic compound, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and polymers.
作用机制
The mechanism of action of 4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate group can form hydrogen bonds with amino acid side chains.
相似化合物的比较
Similar Compounds
- 4-(p-Tolylethynyl)phenyl 4-butylcyclohexane-1-carboxylate
- 4-(p-Tolylethynyl)phenyl 4-ethylcyclohexane-1-carboxylate
- 4-(p-Tolylethynyl)phenyl 4-methylcyclohexane-1-carboxylate
Uniqueness
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate is unique due to the specific combination of its ethynyl and propyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
[4-[2-(4-methylphenyl)ethynyl]phenyl] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-3-4-20-11-15-23(16-12-20)25(26)27-24-17-13-22(14-18-24)10-9-21-7-5-19(2)6-8-21/h5-8,13-14,17-18,20,23H,3-4,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPSUJIRZBIOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
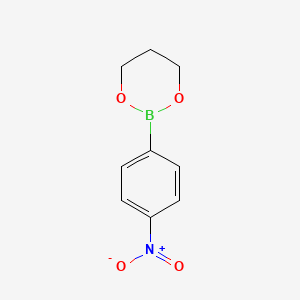
![1-(3-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8200312.png)
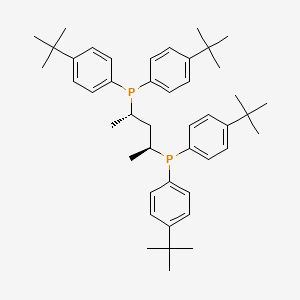
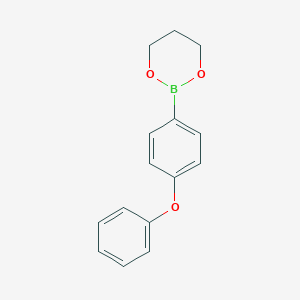
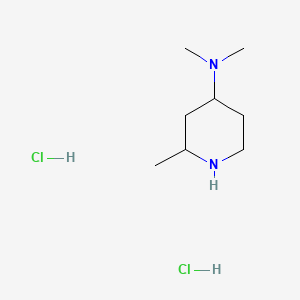

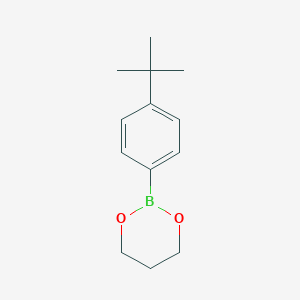
![3-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200358.png)
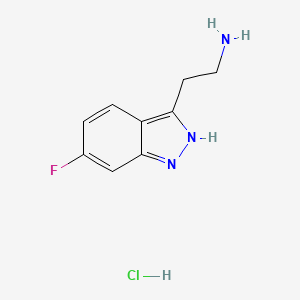
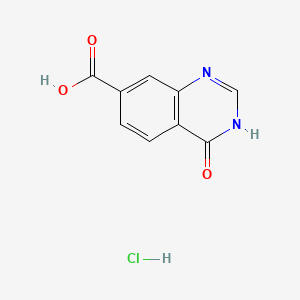
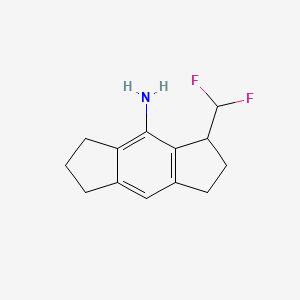
![3-Oxaspiro[5.5]undecan-8-one](/img/structure/B8200386.png)
![tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8200393.png)
